molecular formula C25H31N3O6 B14681781 17-beta-Hydroxyandrost-4-en-3-one O-(2,4-dinitrophenyl)oxime CAS No. 33514-83-9

17-beta-Hydroxyandrost-4-en-3-one O-(2,4-dinitrophenyl)oxime

Cat. No.: B14681781
CAS No.: 33514-83-9
M. Wt: 469.5 g/mol
InChI Key: QQKWGPOQHNHOBD-KCDBLEJKSA-N
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Description

17-beta-Hydroxyandrost-4-en-3-one O-(2,4-dinitrophenyl)oxime is a derivative of testosterone, a primary male anabolic-androgenic steroid

Preparation Methods

The synthesis of 17-beta-Hydroxyandrost-4-en-3-one O-(2,4-dinitrophenyl)oxime typically involves the following steps:

    Oxime Formation: The starting material, 17-beta-Hydroxyandrost-4-en-3-one, is reacted with hydroxylamine to form the oxime derivative.

    Dinitrophenylation: The oxime derivative is then reacted with 2,4-dinitrophenylhydrazine under acidic conditions to form the final product.

Chemical Reactions Analysis

17-beta-Hydroxyandrost-4-en-3-one O-(2,4-dinitrophenyl)oxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxime group back to the original ketone.

    Substitution: The dinitrophenyl group can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

17-beta-Hydroxyandrost-4-en-3-one O-(2,4-dinitrophenyl)oxime has several scientific research applications:

    Chemistry: It is used as a reagent in analytical chemistry for the detection and quantification of ketones and aldehydes.

    Biology: The compound can be used in studies related to steroid metabolism and hormone regulation.

    Industry: The compound can be used in the synthesis of other complex molecules and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 17-beta-Hydroxyandrost-4-en-3-one O-(2,4-dinitrophenyl)oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can be utilized in various biochemical assays. The dinitrophenyl group can act as a chromophore, allowing for the detection of the compound through spectroscopic methods.

Comparison with Similar Compounds

17-beta-Hydroxyandrost-4-en-3-one O-(2,4-dinitrophenyl)oxime is unique due to its specific functional groups. Similar compounds include:

    Androstenedione: A precursor to testosterone and estrone.

    Dehydroepiandrosterone (DHEA): A steroid hormone involved in the biosynthesis of androgens and estrogens.

    Testosterone: The primary male sex hormone and anabolic steroid.

    Epitestosterone: An isomer of testosterone with similar but distinct biological effects.

These compounds share structural similarities but differ in their functional groups and biological activities, making this compound unique in its applications and properties.

Properties

CAS No.

33514-83-9

Molecular Formula

C25H31N3O6

Molecular Weight

469.5 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17S)-3-(2,4-dinitrophenoxy)imino-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C25H31N3O6/c1-24-11-9-16(26-34-22-7-4-17(27(30)31)14-21(22)28(32)33)13-15(24)3-5-18-19-6-8-23(29)25(19,2)12-10-20(18)24/h4,7,13-14,18-20,23,29H,3,5-6,8-12H2,1-2H3/t18-,19-,20-,23-,24-,25-/m0/s1

InChI Key

QQKWGPOQHNHOBD-KCDBLEJKSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=NOC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-])CC[C@]34C

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=NOC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-])CCC34C

Origin of Product

United States

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